Méthylcarbamate de 3,5-xylényle

Vue d'ensemble

Description

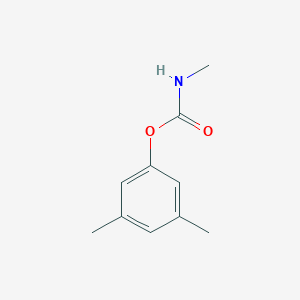

3,5-Xylyl methylcarbamate, also known as 3,5-dimethylphenyl methylcarbamate, is a chemical compound belonging to the carbamate class of insecticides. It is primarily used as an insecticide due to its effectiveness in controlling a wide range of pests. The compound is characterized by its molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol .

Mécanisme D'action

Target of Action

The primary target of 3,5-Xylyl methylcarbamate is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function. It terminates signal transduction at the neuromuscular junction by rapidly hydrolyzing the neurotransmitter acetylcholine released into the synaptic cleft .

Mode of Action

3,5-Xylyl methylcarbamate acts as a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibits the enzyme’s ability to break down acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine continues to stimulate the muscle, causing a range of symptoms from twitching to paralysis .

Biochemical Pathways

The metabolism of 3,5-Xylyl methylcarbamate involves several biochemical reactions, including oxidative N-demethylation, deamination, hydrolysis, and conjugation . These reactions convert the insecticide to other compounds in biological systems .

Pharmacokinetics

The compound’s metabolism in various biological systems suggests that it is likely absorbed and distributed throughout the body, metabolized via the pathways mentioned above, and eventually excreted .

Result of Action

The inhibition of acetylcholinesterase by 3,5-Xylyl methylcarbamate leads to an accumulation of acetylcholine, resulting in continuous stimulation of the muscles. This can cause a range of effects, from muscle twitching to paralysis .

Action Environment

The action of 3,5-Xylyl methylcarbamate is influenced by various environmental factors. For instance, its effectiveness as an insecticide requires an understanding of its fate in the environment . Its decomposition in living organisms has been studied extensively, providing a unified picture of the flow of reactions by which the insecticide is converted to other compounds in these biological systems .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

- Molecular Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- CAS Number : 2655-14-3

Mechanism of Action : 3,5-Xylyl methylcarbamate acts as an acetylcholinesterase (AChE) inhibitor. By inhibiting AChE, it leads to an accumulation of acetylcholine at nerve synapses, causing continuous stimulation of muscles and potentially resulting in paralysis or other neuromuscular effects .

Agricultural Insecticide

3,5-Xylyl methylcarbamate is extensively used as an insecticide in agricultural settings. It is particularly effective against pests such as leafhoppers and planthoppers in rice and tea cultivation . Its effectiveness is attributed to its ability to disrupt the normal functioning of the nervous system in insects.

Biological Studies

The compound has been the subject of numerous biological studies due to its role as a cholinesterase inhibitor. Research has focused on its effects on various biological systems and its potential therapeutic applications. For instance, studies have shown that it can induce significant physiological changes in test organisms, providing insights into neurotoxic effects and mechanisms of action .

Analytical Chemistry

In analytical chemistry, 3,5-xylyl methylcarbamate serves as a reference standard for the development and validation of analytical methods. Its chemical properties allow researchers to calibrate instruments and ensure accurate measurements in various assays.

Table 1: Summary of Applications

Case Study 1: Insecticidal Efficacy

A laboratory study assessed the insecticidal efficacy of 3,5-xylyl methylcarbamate against various insect species. Results indicated a high mortality rate among treated populations compared to controls, demonstrating its effectiveness as a pest control agent .

Case Study 2: Toxicological Assessment

A toxicological assessment was conducted to evaluate the effects of 3,5-xylyl methylcarbamate on non-target organisms. The study revealed that while it effectively targeted specific pests, there were notable risks to beneficial insects and potential implications for environmental health due to its neurotoxic properties .

Analyse Biochimique

Biochemical Properties

The biochemical reactions involved in the decomposition of this compound are much the same in all biological systems studied . The identified reaction products do not differ significantly whether found in plants, animals, insects, oils, or as a result of in vitro use of enzyme systems . A variety of different reactions are postulated to take place based on the identity of mexacarbate metabolites which have been characterized: oxidative N-demethylation, deamination, hydrolysis, and conjugation .

Cellular Effects

It is known that carbamate pesticides, such as mexacarbate, are effective broad-spectrum insecticides . They work by inhibiting the enzyme acetylcholinesterase, disrupting nerve function in insects

Molecular Mechanism

Carbamate pesticides, such as mexacarbate, work by forming unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This disrupts nerve function in insects, leading to their death .

Metabolic Pathways

It is known that mexacarbate undergoes a variety of reactions in biological systems, including oxidative N-demethylation, deamination, hydrolysis, and conjugation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-xylyl methylcarbamate typically involves the reaction of 3,5-xylenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

3,5-xylenol+methyl isocyanate→3,5-xylyl methylcarbamate

The reaction is usually conducted in an inert solvent such as cyclohexane, and the temperature is maintained at a moderate level to prevent any side reactions .

Industrial Production Methods

In industrial settings, the production of 3,5-xylyl methylcarbamate involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is often subjected to rigorous quality control measures to ensure its effectiveness as an insecticide .

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Xylyl methylcarbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Hydrolysis: The carbamate group can be hydrolyzed to produce 3,5-xylenol and methylamine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under appropriate conditions.

Major Products Formed

Oxidation: Various oxidized derivatives of 3,5-xylyl methylcarbamate.

Hydrolysis: 3,5-xylenol and methylamine.

Substitution: Substituted derivatives of 3,5-xylyl methylcarbamate.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Dimethylamino-3,5-xylyl methylcarbamate (Mexacarbate): Another carbamate insecticide with similar properties and uses.

3,5-Xylenyl N-methylcarbamate: A structurally related compound with similar insecticidal activity.

Methylcarbamic acid 3,5-xylyl ester: Another derivative of 3,5-xylenol with comparable properties.

Uniqueness

3,5-Xylyl methylcarbamate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its effectiveness as an insecticide and its role as an acetylcholinesterase inhibitor make it a valuable compound in both agricultural and scientific research .

Activité Biologique

3,5-Xylyl methylcarbamate, also known as 3,5-dimethylphenyl methylcarbamate, is a member of the carbamate class of compounds primarily used as an insecticide. Its unique structure, characterized by a specific substitution pattern on the aromatic ring, imparts distinct chemical and biological properties that make it effective in pest control. This article delves into the biological activity of 3,5-xylyl methylcarbamate, focusing on its mechanism of action, biochemical pathways, and relevant research findings.

- Molecular Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- CAS Number : 2655-14-3

3,5-Xylyl methylcarbamate functions primarily as an acetylcholinesterase (AChE) inhibitor . The inhibition of AChE leads to an accumulation of acetylcholine in synaptic clefts, resulting in prolonged stimulation of muscles and potential neurotoxicity. The following outlines its mode of action:

- Cholinesterase Inhibition : The compound forms unstable complexes with AChE through carbamoylation.

- Accumulation of Acetylcholine : This accumulation results in continuous stimulation of muscles, leading to symptoms ranging from muscle twitching to paralysis.

- Biochemical Pathways :

Biochemical Analysis

The biochemical properties of 3,5-xylyl methylcarbamate include:

- Oxidative Reactions : Can undergo oxidation to form various derivatives.

- Hydrolysis : The carbamate group can be hydrolyzed to yield 3,5-xylenol and methylamine.

- Substitution Reactions : Electrophilic substitution can occur on the aromatic ring under specific conditions.

Table 1: Summary of Reactions Involved

| Reaction Type | Products Formed | Conditions Required |

|---|---|---|

| Oxidation | Various oxidized derivatives | Common oxidizing agents |

| Hydrolysis | 3,5-xylenol and methylamine | Acidic or basic conditions |

| Substitution | Substituted derivatives | Electrophilic reagents |

Toxicological Studies

Research has indicated that exposure to carbamate pesticides like 3,5-xylyl methylcarbamate can lead to significant health effects. A notable study conducted by the National Toxicology Program assessed the carcinogenic potential of mexacarbate (a related compound) in Osborne-Mendel rats and B6C3F1 mice. Key findings include:

- No significant increase in tumor incidence was observed in rats.

- In male mice, there were indications of a correlation between dietary concentrations and incidences of hepatocellular carcinomas and fibrosarcomas; however, these were not statistically supported .

Case Studies

- Case Study on Acute Toxicity : Reports indicate acute toxicity symptoms resulting from high exposure levels to carbamates, including respiratory distress and neurological symptoms due to AChE inhibition.

- Long-term Exposure Effects : Chronic exposure studies suggest potential neurotoxic effects over time but require further investigation to establish clear causal relationships .

Environmental Impact

The effectiveness of 3,5-xylyl methylcarbamate as an insecticide is influenced by environmental factors such as soil pH and moisture levels. Its degradation products can also have ecological implications, necessitating careful management in agricultural settings.

Propriétés

IUPAC Name |

(3,5-dimethylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-4-8(2)6-9(5-7)13-10(12)11-3/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQODEWAPZVVBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(=O)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058042 | |

| Record name | XMC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [HSDB], Solid | |

| Record name | 3,5-Xylyl methylcarbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6076 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,5-Dimethylphenyl methylcarbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water; soluble in most organic solvents including benzene, cyclohexanone, 3,5,5-trimethylcyclohex-2-enone., In water at 20 °C, 0.47 g/l. In acetone 5.74, benzene 2.04, ethanol 3.52, ethyl acetate 2.77 (all in g/l at 20 °C)., 0.47 mg/mL at 20 °C | |

| Record name | 3,5-XYLYL METHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6748 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-Dimethylphenyl methylcarbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.54 | |

| Record name | 3,5-XYLYL METHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6748 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00036 [mmHg] | |

| Record name | 3,5-Xylyl methylcarbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6076 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Carbamates are reversible inhibitors of cholinesterase. The reversal means that the use of blood cholinesterase activity measurements for diagnostic purposes in animals suspected to be suffering from carbamate poisoning can produce normal or near normal assay results which are likely to be misleading. /Carbamate insecticides/, Acute toxicosis is due to inhibition of acetylcholinesterase, just as with the organophosphates. The carbamate insecticides occupy both the anionic and esteratic sites of acetylcholinesterase, the esteratic site being carbamylated rather than phosphorylated with the organophosphates. Acetylcholinesterase is able to hydrolyze carbamate insecticides, although the rate of hydrolysis is not as fast for the natural substrate acetylcholine. Thus carbamate insecticides are reversible inhibitors of acetylcholinestrase. Toxicosis develops when the amount of pesticide in the body is so large that the rate of carbamylation of acetylcholinesterase exceeds the rate of hydrolysis of pesticide by the enzyme. Acetylcholine then accumulares in neuroeffector and synaptic regions, resulting in clinical signs similar to those of organophosphates. /Carbamate insecticides/, Insecticide with predominantly contact action. Cholinesterase inhibitor. | |

| Record name | 3,5-XYLYL METHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6748 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystalline solid /Technical grade, 97% pure/ | |

CAS No. |

2655-14-3 | |

| Record name | 3,5-Xylyl methylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2655-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Xylyl methylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002655143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maqbarl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | XMC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 3,5-dimethyl-, 1-(N-methylcarbamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-XYLYL METHYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0Z6GJ0V0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-XYLYL METHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6748 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-Dimethylphenyl methylcarbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

99 °C | |

| Record name | 3,5-XYLYL METHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6748 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-Dimethylphenyl methylcarbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 3,5-Xylyl methylcarbamate in insects?

A1: 3,5-Xylyl methylcarbamate, like other carbamates, acts as an acetylcholinesterase inhibitor. [, ] This enzyme is crucial for nerve impulse transmission in insects. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine in the synapse, leading to overstimulation of the nervous system and ultimately insect death.

Q2: What is the molecular formula and weight of 3,5-Xylyl methylcarbamate?

A2: The molecular formula of 3,5-Xylyl methylcarbamate is C10H13NO2, and its molecular weight is 179.22 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A3: While the provided research papers don't delve into detailed spectroscopic analysis, various databases and resources likely contain information on infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for 3,5-Xylyl methylcarbamate.

Q4: Is 3,5-Xylyl methylcarbamate stable under alkaline conditions?

A4: No, research indicates that 3,5-Xylyl methylcarbamate degrades under alkaline conditions. []

Q5: Does sunlight affect the insecticidal properties of 3,5-Xylyl methylcarbamate?

A5: Yes, studies utilizing ultraviolet (UV) light simulating sunlight have shown that 3,5-Xylyl methylcarbamate experiences a decline in its insecticidal effectiveness upon exposure. []

Q6: How does the addition of a methylthio group to the phenyl ring of 3,5-Xylyl methylcarbamate affect its insecticidal activity?

A6: Research indicates that the addition of a methylthio group to the phenyl ring of 3,5-Xylyl methylcarbamate, resulting in the compound 4-(methylthio)-3,5-xylyl methylcarbamate (also known as Mesurol), can significantly alter its insecticidal activity. [, ] This modification generally enhances toxicity towards certain insects, such as bollworms.

Q7: What is the impact of changing the dimethylamino group in 3,5-Xylyl methylcarbamate to a methylamino group on its insecticidal properties?

A7: While direct comparisons aren't provided in the research, replacing the dimethylamino group with a methylamino group is likely to influence the compound's interaction with the target enzyme, potentially impacting its potency and selectivity. []

Q8: Do the research papers discuss specific SHE (Safety, Health, and Environment) regulations related to 3,5-Xylyl methylcarbamate?

A8: The provided research papers, published before the widespread implementation of modern SHE regulations, do not explicitly address those regulations. It's crucial to consult current regulatory guidelines and safety data sheets for information on the safe handling and use of this compound.

Q9: Against which insect species has 3,5-Xylyl methylcarbamate demonstrated insecticidal activity in field trials?

A10: Field experiments showcased the effectiveness of 3,5-Xylyl methylcarbamate against a range of insect pests, including the corn earworm (Heliothis zea), pink bollworm (Pectinophora gossypiella), boll weevil (Anthonomus grandis), tobacco budworm (Heliothis virescens), and cowpea curculio (Chalcodermus aeneus), among others. [, , ]

Q10: Has resistance to 3,5-Xylyl methylcarbamate been observed in insect populations?

A11: Yes, the development of resistance to carbamate insecticides, including 3,5-Xylyl methylcarbamate, is a recognized concern. [] Cross-resistance to other insecticides, particularly within the carbamate class, has also been observed, potentially limiting their long-term effectiveness. []

Q11: What is known about the toxicity of 3,5-Xylyl methylcarbamate to beneficial insects?

A12: Research has shown that 3,5-Xylyl methylcarbamate can negatively impact beneficial insects, including parasites and predators that contribute to natural pest control in agricultural ecosystems. [, ]

Q12: Are there any alternative insecticides mentioned in the research that demonstrate comparable or superior efficacy to 3,5-Xylyl methylcarbamate against specific pests?

A14: The research highlights several alternative insecticides, often from different chemical classes, with varying efficacies against specific pests. For instance, carbaryl displayed better control of the corn earworm on sweet corn compared to 3,5-Xylyl methylcarbamate. [] Similarly, certain organophosphate insecticides, like Sumithion, proved more effective against Hippelates eye gnats. []

Q13: When was 3,5-Xylyl methylcarbamate first introduced as an insecticide, and what were the key milestones in its development and use?

A15: While the exact introduction date isn't specified, the research papers, primarily from the 1960s, suggest that 3,5-Xylyl methylcarbamate and its analogs emerged during a period of significant insecticide development, coinciding with the introduction of other carbamates and organophosphates as alternatives to organochlorine insecticides like DDT. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.